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molecular formula C16H14N6 B8520873 4-Quinazolinamine, N-(4-azidophenyl)-N,2-dimethyl- CAS No. 827031-36-7

4-Quinazolinamine, N-(4-azidophenyl)-N,2-dimethyl-

Cat. No. B8520873
M. Wt: 290.32 g/mol
InChI Key: COYWAYUWYWGJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

To a solution of (2-methyl-quinazolin-4-yl)-(4-amino-phenyl)-methylamine (20 mg, 0.076 mmol) in 1.2 mL of 1N HCl was added 100 uL of methanol and it was cooled 0° C. One drop of concentrated HCl was added and the solution was stirred at 0° C. for 0.25 h. To the solution was added dropwise a solution of sodium nitrite (25 mg, 0.36 mmol) in 200 uL of water. The reaction mixture was stirred for 0.5 h, then was added a solution of sodium azide (25 mg, 0.38 mmol) in 300 uL of water followed by another batch of sodium azide (25 mg, 0.38 mmol). The reaction mixture was stirred at the 0° C. for 1 h. The reaction mixture was diluted with 50 mL of ethyl acetate, washed with saturated sodium bicarbonate followed by saturated sodium chloride. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by column chromatography (20-25% ethyl acetate/hexanes) on silica gel to give the title compound (19.8 mg, 0.068 mmol, 90%). 1H NMR (CDCl3): 7.76 (m, 1H), 7.56 (ddd, J=8.1, 6.3, 1.8, 1H), 7.13 (m, 2H), 6.98-7.13 (m, 4H), 3.61 (s, 3H), 2.74 (s, 3H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Three
Name
Quantity
200 μL
Type
solvent
Reaction Step Three
Quantity
25 mg
Type
reactant
Reaction Step Four
Name
Quantity
300 μL
Type
solvent
Reaction Step Four
Quantity
25 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[C:10]([N:12]([C:14]2[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=2)[CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.CO.N([O-])=O.[Na+].[N-:27]=[N+:28]=[N-].[Na+]>Cl.O.C(OCC)(=O)C>[N:20]([C:17]1[CH:16]=[CH:15][C:14]([N:12]([C:10]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=[C:2]([CH3:1])[N:11]=2)[CH3:13])=[CH:19][CH:18]=1)=[N+:27]=[N-:28] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)N
Name
Quantity
100 μL
Type
reactant
Smiles
CO
Name
Quantity
1.2 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
25 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 μL
Type
solvent
Smiles
O
Step Four
Name
Quantity
25 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
300 μL
Type
solvent
Smiles
O
Step Five
Name
Quantity
25 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the 0° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (20-25% ethyl acetate/hexanes) on silica gel

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.068 mmol
AMOUNT: MASS 19.8 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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